N-(3-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Sulfonylation: Introduction of the sulfonyl group to the pyridine ring using reagents like sulfonyl chlorides under basic conditions.
Acetamide formation: Coupling of the 3-chlorophenyl group with the pyridine derivative through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Investigation of its pharmacological properties for the treatment of diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide: can be compared with other acetamides or sulfonylpyridines.
This compound: can be compared with other compounds containing pyrrolidine or pyridine rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c18-13-4-3-5-14(10-13)19-16(22)12-20-11-15(6-7-17(20)23)26(24,25)21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDYUYMLXXCZBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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